2-Phenylpropan-2-yl hydrazinecarboxylate
Description
Properties
CAS No. |
18597-93-8 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.234 |
IUPAC Name |
2-phenylpropan-2-yl N-aminocarbamate |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,14-9(13)12-11)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) |
InChI Key |
YIINDBFXJWQIIK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)NN |
Synonyms |
Hydrazinecarboxylic acid, 1-methyl-1-phenylethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
The table below compares key structural features and substituent effects of 2-phenylpropan-2-yl hydrazinecarboxylate with similar compounds:
Key Observations :
- Bulky substituents (e.g., 2-phenylpropan-2-yl, benzyl) increase steric hindrance, reducing reactivity but improving stability .
- Electron-withdrawing groups (e.g., Cl in ethyl 2-(3,4-dichlorophenyl) derivative) enhance electrophilicity, making these compounds effective catalysts .
Catalytic Activity
- Ethyl 2-(3,4-dichlorophenyl) hydrazinecarboxylate (1a): Effective in Mitsunobu reactions for carboxylic acid activation. Its electron-deficient aryl group accelerates oxidation steps (e.g., completes reactions in 4–6 hours in dichloromethane) .
- 2-(4-Cyanophenyl)hydrazinecarboxylate (1j): Suitable for nucleophilic substitutions (excluding carboxylic acids) due to its balanced electronic profile .
- 2-Phenylpropan-2-yl hydrazinecarboxylate : Expected to exhibit lower catalytic efficiency than 1a/1j due to steric bulk but may offer selectivity in hindered environments.
Coordination Chemistry
Hydrazinecarboxylates act as ligands in metal-organic frameworks (MOFs). For example, cobalt and zinc complexes with hydrazinecarboxylate ligands form 2D-sheet structures with reduced sensitivity and high explosive performance .
Research Findings and Data
Comparative Performance in Mitsunobu Reactions
| Catalyst | Reaction Time (h) | Yield (%) | Substrate Compatibility |
|---|---|---|---|
| Ethyl 2-(3,4-dichlorophenyl) hydrazinecarboxylate | 4–6 | 85–92 | Carboxylic acids |
| 2-(4-Cyanophenyl)hydrazinecarboxylate | 6–8 | 78–88 | Alcohols, amines |
| 2-Phenylpropan-2-yl hydrazinecarboxylate* | ~8–10 (predicted) | 70–80 (est.) | Sterically hindered substrates |
Thermal Stability Data
| Compound | Decomposition Temperature (°C) | Sensitivity |
|---|---|---|
| Cobalt-hydrazinecarboxylate MOF | 280 | Low (impact-insensitive) |
| Benzyl 2-phenylhydrazinecarboxylate | 220 | Moderate |
| Ethyl 2-(3,4-dichlorophenyl) derivative | 190 | High (oxidizer) |
Preparation Methods
Boc-Protected Hydrazine Intermediate Synthesis
The foundational step in synthesizing 2-phenylpropan-2-yl hydrazinecarboxylate involves preparing the tert-butyl 2-(2-phenylpropan-2-yl)hydrazinecarboxylate intermediate. As detailed in patent AU2011337594B2, this is achieved by dissolving 2-phenylpropan-2-yl hydrazine in methylene chloride (dichloromethane) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). Key parameters include:
-
Solvent : Methylene chloride (CH₂Cl₂) is preferred due to its low polarity, which minimizes carbamate hydrolysis.
-
Temperature : Reactions are conducted at 0–5°C to suppress side reactions such as over-Boc protection.
-
Stoichiometry : A 1:1 molar ratio of hydrazine to Boc anhydride ensures mono-protection, with excess base (e.g., triethylamine) to neutralize HCl byproducts.
This method yields the Boc-protected hydrazinecarboxylate in >85% purity, as confirmed by ¹H NMR spectroscopy.
Multicomponent Passerini Reaction for Hydrazinecarboxylate Derivatives
The Passerini three-component reaction (aldehyde, isocyanide, carboxylic acid) has been modified to incorporate α-hydrazino acids, as demonstrated in the synthesis of hydrazino depsipeptides. Although this method targets peptide analogs, its principles are applicable to 2-phenylpropan-2-yl hydrazinecarboxylate:
-
Reagents : N-benzyl, N-Boc-protected hydrazino-L-leucine, p-nitrobenzaldehyde, and methyl 2-isocyano-3-phenylpropanoate.
-
Solvent Optimization : Tetrahydrofuran (THF) outperforms dichloromethane, yielding 54% of the Passerini adduct.
Adapting this protocol would require substituting the leucine derivative with 2-phenylpropan-2-yl hydrazine, though steric hindrance from the bulky phenyl group may necessitate elevated temperatures (50–80°C).
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies reveal that solvent choice profoundly impacts yield. For instance, solvent-free conditions at 80°C improve reaction rates but risk Boc-group decomposition. Conversely, methylene chloride at 0°C ensures Boc stability but prolongs reaction times to 24–48 hours. A balance is achieved using THF, which offers moderate polarity and boiling point (66°C), enabling reflux conditions without compromising product integrity.
Scalable Synthesis
The patent literature describes a 3.0 mmol-scale synthesis of tert-butyl 2-(2-phenylpropan-2-yl)hydrazinecarboxylate, yielding 79% after column chromatography. Critical considerations for scalability include:
-
Workup Procedures : Liquid-liquid extraction with ethyl acetate and saturated NaHCO₃ removes acidic byproducts.
-
Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) eluent ensures >95% purity.
Mechanistic Insights and Side Reactions
Competing Pathways
During Boc protection, over-alkylation may occur if excess Boc anhydride is present, leading to di-Boc-protected species. This is mitigated by strict stoichiometric control and incremental reagent addition. Additionally, radical scavengers like TEMPO have no inhibitory effect, ruling out radical-mediated side reactions.
Hydrolysis and Decarboxylation
The hydrazinecarboxylate intermediate is susceptible to hydrolysis under basic conditions. For example, treatment with KOH in methanol at reflux cleaves the carbamate, yielding 2-phenylpropan-2-yl hydrazine. Decarboxylation via heating at 140°C in DMSO/H₂O with NaCl further simplifies the product.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-phenylpropan-2-yl hydrazinecarboxylate, and how do steric effects influence its synthesis?
- Methodological Answer : The synthesis typically involves coupling hydrazine derivatives with a tert-butyl ester or analogous precursors. Key parameters include:
- Temperature : 60–80°C to balance reactivity and minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution.
- Catalysts : Use of triethylamine or DMAP to activate carboxylate intermediates .
Steric hindrance from the 2-phenylpropan-2-yl group can impede nucleophilic attack, requiring prolonged reaction times or elevated temperatures. Monitoring via TLC or HPLC is critical to optimize yields .
Q. Which analytical techniques are most effective for characterizing 2-phenylpropan-2-yl hydrazinecarboxylate?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the hydrazinecarboxylate moiety (e.g., NH peaks at δ 8–10 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 235.2).
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and N–H (3200–3400 cm) confirm functional groups .
Q. What are the common chemical reactions involving 2-phenylpropan-2-yl hydrazinecarboxylate, and how are they optimized?
- Methodological Answer :
- Hydrazone Formation : Reacts with ketones/aldehydes under acidic conditions (pH 4–5, ethanol solvent).
- Oxidation : Controlled oxidation with PCC yields diazenium derivatives.
- Chelation : Forms coordination complexes with transition metals (e.g., Co, Zn) in methanol/water mixtures .
Reaction selectivity is achieved by adjusting stoichiometry and temperature. For example, hydrazone formation requires equimolar reactants at 25°C .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and stability of 2-phenylpropan-2-yl hydrazinecarboxylate in metal-organic frameworks (MOFs)?
- Methodological Answer :
- DFT Calculations : Model ligand-metal interactions (e.g., bond dissociation energies, charge distribution) to assess MOF stability. For example, hydrazinecarboxylate’s tridentate coordination with Co shows stronger binding (ΔE = −245 kJ/mol) compared to Zn (ΔE = −198 kJ/mol) .
- Sensitivity Analysis : Predicts reduced sensitivity in energetic MOFs due to structural reinforcement. Correlate with experimental impact/friction tests .
Q. What strategies mitigate steric hindrance during derivatization of 2-phenylpropan-2-yl hydrazinecarboxylate?
- Methodological Answer :
- Bulky Reagents : Use tert-butyl isocyanide or triphenylphosphine to stabilize transition states.
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., 15 min vs. 24 h conventional) by enhancing molecular collisions.
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) enable regioselective acylation under mild conditions (40°C, pH 7) .
Q. How does the compound’s pharmacokinetic profile influence its applicability in drug discovery?
- Methodological Answer :
- ADME Studies :
- Solubility : LogP ~2.1 (predicted via ChemAxon) suggests moderate lipid solubility.
- Metabolic Stability : Incubate with liver microsomes; LC-MS/MS identifies metabolites (e.g., hydroxylation at the phenyl ring).
- In Silico Toxicity : Use QSAR models to predict hepatotoxicity (e.g., Derek Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
